Cas no 917251-83-3 (1-(7-fluoroquinolin-8-yl)piperidin-4-one)

1-(7-Fluoroquinolin-8-yl)piperidin-4-one is a fluorinated heterocyclic compound featuring a quinoline core fused with a piperidinone moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine substitution at the 7-position enhances metabolic stability and bioavailability, while the piperidin-4-one group offers versatility for further functionalization. Its well-defined reactivity profile allows for selective modifications, facilitating the synthesis of complex bioactive molecules. The compound is particularly useful in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. High purity and consistent quality ensure reliable performance in synthetic applications.
1-(7-fluoroquinolin-8-yl)piperidin-4-one structure
917251-83-3 structure
Product name:1-(7-fluoroquinolin-8-yl)piperidin-4-one
CAS No:917251-83-3
MF:C14H13FN2O
MW:244.264226675034
CID:1970996
PubChem ID:57336527

1-(7-fluoroquinolin-8-yl)piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(7-fluoroquinolin-8-yl)piperidin-4-one
    • 1-(7-Fluoro-8-quinolinyl)-4-piperidinone
    • SLMZSZYMXCFGLI-UHFFFAOYSA-N
    • DTXSID10720848
    • 917251-83-3
    • DB-083363
    • SCHEMBL3558707
    • MDL: MFCD22199511
    • Inchi: InChI=1S/C14H13FN2O/c15-12-4-3-10-2-1-7-16-13(10)14(12)17-8-5-11(18)6-9-17/h1-4,7H,5-6,8-9H2
    • InChI Key: SLMZSZYMXCFGLI-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=C(C=C2)F)N3CCC(=O)CC3)N=C1

Computed Properties

  • Exact Mass: 244.101
  • Monoisotopic Mass: 244.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.2A^2
  • XLogP3: 1.9

1-(7-fluoroquinolin-8-yl)piperidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A129008717-1g
1-(7-Fluoroquinolin-8-yl)piperidin-4-one
917251-83-3 95%
1g
$766.12 2023-08-31
TRC
F203120-100mg
1-(7-Fluoroquinolin-8-yl)piperidin-4-one
917251-83-3
100mg
$ 780.00 2022-06-05
TRC
F203120-50mg
1-(7-Fluoroquinolin-8-yl)piperidin-4-one
917251-83-3
50mg
$ 470.00 2022-06-05
Chemenu
CM229497-1g
1-(7-Fluoroquinolin-8-yl)piperidin-4-one
917251-83-3 97%
1g
$673 2022-08-31
Crysdot LLC
CD11016839-1g
1-(7-Fluoroquinolin-8-yl)piperidin-4-one
917251-83-3 97%
1g
$673 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1621208-1g
1-(7-Fluoroquinolin-8-yl)piperidin-4-one
917251-83-3 98%
1g
¥9878.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1621208-500mg
1-(7-Fluoroquinolin-8-yl)piperidin-4-one
917251-83-3 98%
500mg
¥5096.00 2024-04-25
Chemenu
CM229497-1g
1-(7-Fluoroquinolin-8-yl)piperidin-4-one
917251-83-3 97%
1g
$636 2021-08-04

Additional information on 1-(7-fluoroquinolin-8-yl)piperidin-4-one

1-(7-Fluoroquinolin-8-yl)piperidin-4-one: A Comprehensive Overview

The compound 1-(7-fluoroquinolin-8-yl)piperidin-4-one, identified by the CAS number 917251-83-3, has emerged as a significant molecule in the field of organic chemistry and pharmacology. This compound, often referred to as fluoroquinolinyl piperidinone, is a derivative of quinoline and piperidine, two well-known heterocyclic structures with diverse applications in drug discovery. The integration of these structural elements has led to a molecule with unique properties, making it a subject of intense research interest.

The synthesis of 1-(7-fluoroquinolin-8-yl)piperidin-4-one involves a series of intricate chemical reactions, including nucleophilic substitutions, cyclizations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, with researchers focusing on optimizing reaction conditions to enhance yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the demands of modern drug discovery.

The pharmacological properties of 1-(7-fluoroquinolin-8-yl)piperidin-4-one have been extensively studied, revealing its potential as a therapeutic agent in various disease models. Preclinical studies have demonstrated its ability to modulate key biological targets, including kinases and proteases, which are implicated in conditions such as cancer, inflammation, and neurodegenerative diseases. Notably, recent research has highlighted its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, suggesting its potential as a novel anti-inflammatory agent.

In addition to its pharmacological applications, fluoroquinolinyl piperidinone derivatives have also found utility in materials science. The unique electronic properties of the quinoline moiety combined with the rigidity imparted by the piperidinone ring make this compound an attractive candidate for applications in organic electronics. Researchers have explored its use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its ability to facilitate charge transport has shown promise.

The development of 1-(7-fluoroquinolin-8-yl)piperidin-4-one into a clinically relevant drug requires thorough evaluation of its safety profile. Recent toxicological studies have indicated that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects on vital organs such as the liver and kidneys. These findings provide a strong foundation for advancing this compound into preclinical and eventually clinical trials.

In conclusion, 1-(7-fluoroquinolin-8-yl)piperidin-4-one, CAS No. 917251-83-3, represents a versatile molecule with multifaceted applications across various scientific disciplines. Its unique structure, coupled with advancements in synthetic methods and pharmacological insights, positions it as a promising candidate for future therapeutic interventions and materials innovation. As research continues to unfold, this compound is expected to contribute significantly to both academic and industrial advancements.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd